Oprelvekin is a recombinant form of interleukin eleven, a cytokine that plays a crucial role in hematopoiesis, specifically in the stimulation of megakaryocyte proliferation and maturation, leading to increased platelet production. It is marketed under the trade name Neumega and is primarily used to prevent severe thrombocytopenia in patients undergoing myelosuppressive chemotherapy for nonmyeloid malignancies. Oprelvekin is produced using recombinant DNA technology in Escherichia coli, resulting in a non-glycosylated protein with a molecular mass of approximately 19,000 daltons and a polypeptide chain consisting of 177 amino acids, differing from native interleukin eleven by one amino acid .
The primary chemical reaction involving oprelvekin is its interaction with specific receptors on hematopoietic stem cells and megakaryocyte progenitor cells, leading to cellular proliferation and differentiation. This interaction is mediated through the binding of oprelvekin to the interleukin eleven receptor, which activates various intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription pathway. The downstream effects include enhanced megakaryocytopoiesis and thrombopoiesis, resulting in increased platelet counts .
Oprelvekin exhibits significant biological activity as a thrombopoietic growth factor. In clinical studies, it has demonstrated efficacy in increasing platelet counts in patients with chemotherapy-induced thrombocytopenia. The drug stimulates not only the production of platelets but also enhances levels of coagulation factors such as fibrinogen and von Willebrand factor, contributing to improved hemostatic function. These effects have been observed in both preclinical animal models and human clinical trials .
Oprelvekin is synthesized through recombinant DNA technology. The process involves:
Oprelvekin is primarily indicated for:
Studies have shown that oprelvekin can interact with various biological pathways beyond thrombopoiesis. For instance:
Oprelvekin belongs to a class of thrombopoietic agents that includes several similar compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Oprelvekin | Stimulates megakaryocyte production | Non-glycosylated; approved for chemotherapy-induced thrombocytopenia |
| Thrombopoietin | Directly stimulates platelet production | Naturally occurring; involved in normal hematopoiesis |
| Eltrombopag | Thrombopoietin receptor agonist | Oral administration; used for chronic immune thrombocytopenia |
| Romiplostim | Thrombopoietin receptor agonist | Fusion protein; administered subcutaneously |
Oprelvekin stands out due to its unique method of action as a recombinant cytokine specifically designed to enhance platelet production in patients undergoing chemotherapy while being produced through bacterial fermentation methods .
Oprelvekin represents a significant biotechnological achievement in recombinant protein production, being manufactured through sophisticated Escherichia coli expression systems utilizing recombinant DNA technology [1] [2] [3]. The protein is produced as a recombinant form of human interleukin eleven, engineered to contain 177 amino acids compared to the native interleukin eleven which comprises 178 amino acids [1] [6] [7]. This single amino acid difference, specifically the absence of the amino-terminal proline residue, has been demonstrated to produce no measurable differences in bioactivity either in vitro or in vivo [1] [6] [7].
The foundational approach for oprelvekin production employs the robust Escherichia coli bacterial expression platform, which continues to dominate bacterial expression systems and remains the preferred system for laboratory investigations and commercial protein production [32]. The gram-negative bacterium Escherichia coli offers rapid, high yield, and economical production of recombinant proteins, making it an ideal choice for oprelvekin manufacturing [36]. The production system utilizes specialized Escherichia coli strains engineered to accommodate the specific requirements of human protein expression [1] [2] [3].
Modern recombinant DNA strategies for oprelvekin production incorporate advanced vector systems designed to maximize protein yield while maintaining product quality [11] [14]. The expression systems typically employ bacteriophage-derived promoters, particularly the T7 bacteriophage promoter system, which requires co-expression of T7 RNA polymerase in the host strain [28]. This approach provides dedicated RNA polymerase enabling exclusive expression of genes under T7 RNA polymerase promoters, resulting in enhanced protein production efficiency [28].
| Expression System Component | Specification | Production Impact |
|---|---|---|
| Host Organism | Escherichia coli | Rapid growth, high cell density |
| Protein Length | 177 amino acids | Functionally equivalent to native form |
| Molecular Weight | Approximately 19,000 daltons | Non-glycosylated structure |
| Expression Vector | T7 promoter-based systems | Enhanced transcription efficiency |
The selection of appropriate Escherichia coli strains plays a crucial role in optimizing oprelvekin production [32] [36]. Research demonstrates that different Escherichia coli strains exhibit varying capabilities for recombinant protein expression, with some strains showing superior expression characteristics for specific proteins [28]. The optimization process involves careful consideration of host strain selection, plasmid copy numbers, promoter selection, messenger RNA stability, and codon usage patterns [36].
Codon optimization represents a critical strategy for enhancing oprelvekin expression in Escherichia coli systems, addressing the fundamental challenge of biased codon usage between human genes and bacterial expression hosts [9] [10]. The efficiency of heterologous protein production in Escherichia coli can be significantly diminished by biased codon usage, necessitating sophisticated approaches to overcome this limitation [9]. Recent improvements in synthetic gene technology have enabled cost-effective production of synthetic genes, making codon optimization a feasible and highly effective alternative for protein expression enhancement [9].
Comprehensive studies examining codon optimization strategies demonstrate substantial improvements in protein expression when human genes are modified to match Escherichia coli codon preferences [9] [10]. Research involving multiple human genes has shown that synthetic genes with optimized codons can be expressed and purified more readily than native gene versions, with only rare instances where native gene expression performs better [9]. The trend indicates that heterologous expression of proteins in bacteria can be significantly improved by altering codon preference, though this effect can generally be recapitulated by introducing rare codon transfer RNAs into the host cell [9].
The codon optimization process for oprelvekin production involves systematic analysis of codon usage frequencies and strategic modification of the synthetic gene sequence [10] [11]. Codon optimization substitutes rare codons in the native gene sequence with those that are most abundant in the heterologous host, potentially allowing high-speed protein production [10]. This approach contrasts with codon harmonization, which aims to replicate the cadence of native gene expression in the host, potentially allowing for correct protein folding during expression [10].
| Codon Optimization Parameter | Native Gene | Optimized Gene | Production Enhancement |
|---|---|---|---|
| Codon Adaptation Index | 0.4-0.5 | 0.84-0.89 | High adaptation to Escherichia coli |
| Codon Harmonization Index | Variable | 0.12-0.13 reduction | Substantial codon changes |
| Expression Level | Moderate | Significantly enhanced | Up to 85-fold improvement |
| Protein Yield | Standard | 14-34 mg per 50 mL culture | Consistent high-level production |
Advanced synthetic gene design for oprelvekin incorporates multiple optimization strategies beyond simple codon substitution [11] [12] [13]. These approaches include transcriptional tuning, which involves adjusting promoter strength and modifying transcription factors to enhance protein expression [13]. The combination of transcriptional tuning with codon optimization has been demonstrated to lead to improved expression of difficult-to-express proteins [13]. By redesigning the gene sequence to favor codons that are more frequently used in Escherichia coli, researchers can enhance translation efficiency, resulting in higher protein yields [13].
The implementation of response surface methodology has proven valuable for optimizing oprelvekin expression conditions in conjunction with codon optimization strategies [11]. Studies utilizing Box-Behnken design have identified optimal cultivation parameters, including isopropyl beta-D-thiogalactopyranoside concentration, cell density at induction time, and post-induction temperature [11]. The best expression results, achieving 21.5% of total cell protein, were obtained using specific optimized conditions: isopropyl beta-D-thiogalactopyranoside concentration at 0.5 millimolar, cell density at 5.4 mg/mL, and temperature at 30 degrees Celsius [11].
Solubility challenges represent one of the most significant obstacles in oprelvekin production, as recombinant protein expression in Escherichia coli frequently leads to the formation of inclusion bodies, which are insoluble protein aggregates [18] [19]. The formation of inclusion bodies occurs when the rate of protein synthesis exceeds the folding capacity of the host cell, resulting in misfolded proteins that aggregate into dense, insoluble structures [18]. Understanding and managing these challenges is crucial for achieving high yields of properly folded, biologically active oprelvekin [18] [19].
Multiple strategies have been developed to minimize inclusion body formation and enhance soluble protein production in Escherichia coli systems [18]. These approaches contribute to reducing protein synthesis rate, inducing the production of endogenous chaperones, introducing additional cellular components to assist protein folding, and modifying the target protein to remove structural elements contributing to aggregation [18]. The effectiveness of each approach varies from one protein to another and requires empirical optimization for specific applications such as oprelvekin production [18].
Temperature control represents one of the most effective strategies for managing oprelvekin solubility challenges [18] [25]. Lowering culture temperatures below the optimal 37 degrees Celsius can decrease the rate of Escherichia coli cell growth and enhance protein expression in soluble form [18]. This approach typically involves a two-phase culture system where the first phase at 37 degrees Celsius is optimal for Escherichia coli growth to reach high cell density, followed by a second phase at reduced temperatures (15-20 degrees Celsius) for protein expression induction at a controlled rate [18]. Such temperature management has proven very effective for producing multiple soluble and active enzymes of agricultural and pharmaceutical importance [18].
| Inclusion Body Management Strategy | Implementation | Effectiveness | Application to Oprelvekin |
|---|---|---|---|
| Temperature Reduction | 15-20°C post-induction | High | Enhanced soluble expression |
| Chaperone Co-expression | GroEL/GroES, DnaK systems | 38-fold improvement | Assists proper folding |
| Culture Medium Optimization | Terrific broth formulations | Significant | Supports cellular metabolism |
| Inducer Concentration Control | 0.5 mM IPTG optimal | High | Balanced expression rate |
The co-expression of molecular chaperones provides another powerful approach for enhancing oprelvekin solubility [18]. Chaperones are proteins whose function is to stabilize unfolded proteins and assist in their proper folding and assembly [18]. In Escherichia coli, the co-expression of chaperone systems such as GroEL/GroES, DnaK/DnaJ/GrpE, ClpB, and small heat shock chaperones IbpA and IbpB has been shown to improve protein solubility and enhance correct folding, leading to reduced inclusion body accumulation [18]. Studies have demonstrated that expressing target proteins in concert with molecular chaperones can result in up to 38-fold improvement in soluble protein production [18].
Chemical additives and culture medium modifications also play crucial roles in managing oprelvekin solubility challenges [18] [25]. The optimization of culture conditions, including nutrient availability, pH regulation, aeration, and agitation, significantly influences protein folding and solubility [25]. Advanced fermentation optimization techniques involve identifying and adjusting key variables such as temperature, pH, aeration, agitation, nutrient availability, inoculum size, and fermentation duration to maximize efficiency and achieve desired product specifications [25]. Continuous pH monitoring and automated adjustment systems ensure optimal conditions are maintained throughout the fermentation process, while buffering agents and nutrient additives help stabilize pH levels and enhance process performance [25].
Tag-free protein purification represents a sophisticated approach essential for producing high-quality oprelvekin suitable for therapeutic applications, where the presence of purification tags might interfere with protein activity or immunogenicity [16] [17]. While affinity tags such as histidine tags and glutathione S-transferase tags are commonly used to facilitate protein purification, tag-free proteins are particularly desired for structural studies, therapeutic applications, and functional assays where tags might compromise biological activity [16]. Several advanced strategies have been developed to obtain tag-free oprelvekin through innovative purification methodologies [16] [17].
Chromatographic methods form the backbone of tag-free oprelvekin purification, utilizing the intrinsic physicochemical properties of the protein for separation and purification [17]. Ion exchange chromatography represents one of the most common protein purification methods, separating different types of proteins based on their net charge [17]. This technique involves preparing columns to facilitate either cation exchanges or anion exchanges, where soluble molecules bind to oppositely charged insoluble stationary phases [17]. The advantages of ion exchange chromatography include high protein binding capacity, effectiveness in removing undesirable impurities, and relative ease of implementation [17].
Size-exclusion chromatography, also known as gel filtration chromatography, provides another fundamental approach for tag-free oprelvekin purification [17]. This technique separates molecules based on their size and molecular weight, exhibiting good sensitivity and typically used to separate larger proteins from smaller ones using minimal eluate volumes [17]. The process involves no sample loss due to the absence of interaction between solutes and the stationary phase, making it particularly suitable for preserving protein integrity during purification [17]. Given oprelvekin's molecular weight of approximately 19,000 daltons, size-exclusion chromatography can effectively separate it from both larger and smaller contaminating proteins [1] [17].
| Purification Method | Separation Principle | Advantages | Application to Oprelvekin |
|---|---|---|---|
| Ion Exchange Chromatography | Net charge differences | High binding capacity, impurity removal | Effective for 19 kDa protein |
| Size Exclusion Chromatography | Molecular weight separation | No sample loss, gentle conditions | Suitable for molecular weight range |
| Hydrophobic Interaction Chromatography | Hydrophobicity differences | Mild conditions, high selectivity | Preserves protein structure |
| Reverse Phase Chromatography | Hydrophobic interactions | High resolution, analytical capability | Final polishing step |
Advanced filtration techniques complement chromatographic approaches in tag-free oprelvekin purification [16] [17]. These methods utilize membrane-based separation technologies that can achieve high-resolution purification while maintaining gentle processing conditions [17]. Ultrafiltration and diafiltration processes enable concentration and buffer exchange without the need for additional purification tags, preserving the native structure and biological activity of oprelvekin [17]. The implementation of tangential flow filtration systems allows for scalable purification processes suitable for both laboratory and industrial production scales [24].
Non-chromatographic purification strategies have emerged as innovative alternatives for tag-free protein production, offering potential cost reductions and improved volumetric throughput [19]. These approaches utilize selective aggregating tags combined with engineered split inteins for controlled tag removal after purification [19]. The use of split inteins eliminates premature cleavage during expression and provides controlled cleavage under mild conditions after purification, resulting in truly tag-free proteins [19]. Such self-cleaving systems have demonstrated the ability to efficiently purify various proteins with yields typically ranging from 200 to 300 micrograms per milliliter of cell culture, with overall recoveries ranging from 10 to 85 percent depending on the target protein characteristics [19].
The structural characterization of the interleukin-11 signaling complex represents a significant advancement in understanding cytokine-receptor interactions within the interleukin-6 family. The first crystal structure of the extracellular domains of human interleukin-11 receptor alpha was determined at high resolution, providing unprecedented insights into the molecular mechanisms underlying oprelvekin engagement [1] [2].
The crystal structure of human interleukin-11 receptor alpha extracellular domains (Protein Data Bank identifier 6O4P) revealed previously unresolved structural details that distinguish this receptor from other interleukin-6 family members [1]. The structure demonstrates the characteristic fibronectin type III domain organization typical of hematopoietic receptors, with critical proline residues preceding each approximately 100 amino acid subdomain [2].
Subsequent structural studies employed both electron cryo-microscopy and X-ray crystallography to elucidate the complete hexameric signaling complex. Three distinct structures were solved: a 3.5 Å resolution cryo-electron microscopy reconstruction of the interleukin-11/interleukin-11 receptor alpha/glycoprotein 130 domains 1-3 complex, a 3.8 Å resolution cryo-electron microscopy reconstruction including the complete extracellular domains of glycoprotein 130, and a 3.8 Å crystal structure of the full-length complex [3] [4].
The hexameric signaling complex adopts a distinctive table-like architecture, with domain 2 of interleukin-11 receptor alpha and glycoprotein 130, along with interleukin-11, forming the table-top configuration, while domain 3 of both receptors constitute the supporting legs [3]. This structural arrangement facilitates the formation of five distinct binding interfaces that mediate complex assembly through a sequential mechanism.
Analytical ultracentrifugation studies confirmed the solution stoichiometry, yielding sedimentation coefficients of 7.1 S and 8.4 S for the domains 1-3 and complete extracellular domain complexes, respectively [3]. Small-angle X-ray scattering data further validated the atomic models, with theoretical scattering profiles showing excellent agreement with experimental measurements.
The structural data revealed critical differences from other interleukin-6 family cytokine complexes, particularly in the nature of receptor engagement and the specific amino acid residues involved in binding interactions [3]. These structural insights provide the foundation for understanding the unique signaling properties of oprelvekin and its therapeutic applications.
Molecular dynamics simulations have provided crucial insights into the dynamic behavior of the interleukin-11 signaling complex, revealing conformational changes that occur upon ligand-receptor binding and the stability of these interactions over time. Extended microsecond-scale simulations were performed to investigate the structural rearrangements accompanying complex formation [1] [3].
The most significant finding from molecular dynamics studies concerns the conformational reorganization of interleukin-11 upon binding to interleukin-11 receptor alpha. The loop connecting helices A and B (AB loop, residues F43-G65) undergoes substantial rearrangement during complex formation, resulting in significant conformational changes of residues 58-68, including the unfolding of the N-terminal turn of helix B [3].
Critical to this rearrangement is the breaking of a cation-π interaction between arginine 169 and tryptophan 166 in uncomplexed interleukin-11, which allows the AB loop to adopt a new conformation and form extensive contacts with interleukin-11 receptor alpha [3]. Molecular dynamics simulations demonstrated that this conformational change is stabilized by several new intra-interleukin-11 contacts, including hydrogen bonds formed by the δ-sulfur of methionine 59 with the indole nitrogen of tryptophan 166, and interactions between arginine 75 with backbone atoms of threonine 56 and alanine 58.
The dynamic behavior of glycoprotein 130 domains 4-6 was revealed through three-dimensional variability analysis of cryo-electron microscopy data, which identified three major variability components representing different modes of motion [3]. These domains exhibit high flexibility and do not contribute significantly to complex formation, as evidenced by their dynamic nature and poor density definition in structural studies.
Disease-associated mutations in interleukin-11 receptor alpha were investigated through molecular dynamics simulations, which showed that specific mutations destabilize the receptor and may have indirect effects on the cytokine-binding region [1]. These simulations provided mechanistic insights into how mutations distal to putative ligand-binding sites can nonetheless impair signaling function.
Comparative molecular dynamics studies of interleukin-11 Mutein revealed altered hydrogen bonding patterns, particularly the loss of the critical hydrogen bond between histidine 86 and serine 53/threonine 56, which contributes to the modified binding kinetics observed experimentally [3]. These simulations demonstrated that the PAIDY mutations in the AB loop alter the dynamic properties of the cytokine without significantly affecting binding affinity.
Comprehensive thermodynamic characterization of the interleukin-11 signaling system has revealed distinctive binding mechanisms that differ substantially from other interleukin-6 family cytokines. Isothermal titration calorimetry studies provided detailed thermodynamic parameters for each step of complex assembly [1] [3].
The initial formation of the 1:1 complex between interleukin-11 and interleukin-11 receptor alpha proceeds with nanomolar affinity (KD = 23 ± 2 nM) and is characterized as being strongly entropy-driven, burying approximately 1000 Ų of surface area [1] [3]. This entropy-driven mechanism distinguishes interleukin-11 from other family members and reflects the significant conformational rearrangements that accompany binding.
| Interaction | KD (nM) | ΔH (kJ/mol) | Surface Area Buried (Ų) | Thermodynamic Character |
|---|---|---|---|---|
| Interleukin-11 ↔ Interleukin-11 Receptor Alpha (Site I) | 23 ± 2 | Entropy driven | ~1000 | Entropy driven |
| Interleukin-11/Interleukin-11 Receptor Alpha ↔ Glycoprotein 130 Domains 2-3 | 380 ± 190 | 27 ± 2 | ~1300 | Endothermic, entropy driven |
| Interleukin-11/Interleukin-11 Receptor Alpha ↔ Glycoprotein 130 Domains 1-3 (hexamer) | 3 ± 2 | -34 ± 0.4 | ~6450 total | Exothermic, high affinity |
The subsequent interaction between the interleukin-11/interleukin-11 receptor alpha binary complex and glycoprotein 130 domains 2-3 to form the trimeric intermediate is endothermic with moderate affinity (KD = 380 ± 190 nM, ΔH = 27 ± 2 kJ/mol) and is strongly entropy-driven [3]. This step buries approximately 1300 Ų of surface area through coupled interactions at site IIA and site IIB.
The formation of the complete hexameric complex through domain 1 interactions exhibits high affinity (KD = 3 ± 2 nM) and is exothermic (ΔH = -34 ± 0.4 kJ/mol) [3]. The thermodynamic analysis revealed that the affinity contribution from each glycoprotein 130 domain 1 binding event is relatively weak (KD ~ mM), and it is the avidity of symmetrically duplicated site III interactions that maintains hexameric complex stability.
Surface plasmon resonance studies provided kinetic parameters that complement the thermodynamic data. The interleukin-11 Mutein variant demonstrated approximately three-fold slower dissociation kinetics (kd = 0.34 ± 0.01 × 10⁻¹ s⁻¹) compared to wild-type interleukin-11 (kd = 1.1 ± 0.2 × 10⁻¹ s⁻¹), despite similar equilibrium binding affinities [3].
Importantly, the complete extracellular domains of glycoprotein 130 bind with similar affinity (KD = 4 ± 2 nM) to the domains 1-3 construct, confirming that the membrane-proximal domains do not contribute substantially to complex formation [3]. This finding has significant implications for understanding the role of glycoprotein 130 dynamics in signaling.
Extensive mutational analysis has revealed critical structure-function relationships within the interleukin-11 receptor alpha and the consequences of pathogenic mutations on signaling capacity. Both naturally occurring disease-associated mutations and engineered variants have provided insights into essential amino acid residues for receptor function [1] [5] [6].
Disease-associated mutations in interleukin-11 receptor alpha are predominantly located within the fibronectin type III domain and include missense mutations (p.Pro200Thr, p.Arg237Pro), nonsense mutations (p.Tyr232, p.Arg292), and splice site alterations (c.479+6T>G) [5]. Functional characterization using transient expression systems demonstrated that all identified mutations result in complete loss of interleukin-11-dependent STAT3 phosphorylation, indicating severe impairment of signaling capacity.
| Mutation | Location | Functional Impact | Clinical Phenotype |
|---|---|---|---|
| c.479+6T>G | Donor splice site exon 4 | Aberrant mRNA splicing, reduced signaling | Crouzon-like craniosynostosis |
| p.Pro200Thr | Fibronectin type III domain | Complete loss of STAT3 activation | Pansynostosis |
| p.Arg237Pro | Fibronectin type III domain | Complete loss of STAT3 activation | Pansynostosis |
| p.Tyr232* | Fibronectin type III domain | Complete loss of STAT3 activation | Crouzon-like craniosynostosis |
| p.Arg292* | Fibronectin type III domain | Complete loss of STAT3 activation | Crouzon-like craniosynostosis |
The splice site mutation c.479+6T>G results in aberrant messenger RNA splicing, producing approximately 75% abnormal transcripts while retaining 25% normal splicing [5]. This partial retention of normal transcripts may explain the variable clinical phenotypes observed in affected individuals, ranging from Crouzon-like craniosynostosis to pansynostosis.
Engineered mutations in interleukin-11 have provided additional insights into critical binding determinants. The arginine 169 to alanine substitution significantly reduces affinity for interleukin-11 receptor alpha, confirming the importance of this residue in site I interactions [1] [3]. This mutation disrupts the key contact that allows arginine 169 to protrude into the hydrophobic pocket formed by phenylalanine 165, phenylalanine 230, and leucine 277 of interleukin-11 receptor alpha.
The tryptophan 147 to alanine mutation (W147A) in interleukin-11 eliminates the crucial tryptophan residue responsible for site III interactions in hexamer formation [3]. While this mutation allows formation of trimeric complexes with retained signaling capacity, it significantly impairs hexameric complex assembly, resulting in approximately 50-fold reduced potency compared to wild-type interleukin-11.
The interleukin-11 Mutein variant, combining W147A with PAIDY mutations (⁵⁸AMSAG⁶² to ⁵⁸PAIDY⁶²) in the AB loop, completely abolishes signaling capacity [3]. This variant forms stable trimeric complexes but cannot proceed to hexamer formation, effectively blocking the final step of complex assembly. The IC₅₀ for inhibition of wild-type interleukin-11 signaling is 850 ± 275 nM, making it an effective competitive inhibitor.
Structural analysis of interleukin-11 Mutein revealed significant conformational changes in the AB loop relative to wild-type interleukin-11, with altered interactions between the loop and the α-helical core [3]. These changes affect the position of critical binding residues and explain the altered binding kinetics observed in surface plasmon resonance studies.